molecular formula C8H7FO4S B1295071 (4-Fluoro-benzenesulfonyl)-acetic acid CAS No. 383-38-0

(4-Fluoro-benzenesulfonyl)-acetic acid

Cat. No. B1295071
CAS RN: 383-38-0
M. Wt: 218.2 g/mol
InChI Key: CMEDGBAZGURHOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(4-Fluoro-benzenesulfonyl)-acetic acid" has been explored in various contexts. For instance, the synthesis of o-(Fluorosilyl)(dimesitylboryl)benzenes, which are structurally related due to the presence of a fluorine atom on the aromatic ring, has been achieved by reacting fluorodimesitylborane with o-(fluorodimethylsilyl)phenyllithium and o-(fluorodiphenylsilyl)phenyllithium. These compounds crystallize as colorless crystals and are characterized as B/Si bidentate Lewis acids with the ability to capture fluoride ions efficiently .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been extensively studied. For example, the structure of o-(Fluorosilyl)(dimesitylboryl)benzenes was characterized using X-ray crystal structure analysis and multinuclear NMR spectroscopy. These methods provided detailed information about the spatial arrangement of atoms within the molecule and the nature of the bonding . Similarly, the structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined through single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group with specific molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic compounds can be quite diverse. In the case of o-(Fluorosilyl)(dimesitylboryl)benzenes, their ability to form mu-fluoro bridged products upon reaction with potassium fluoride in the presence of [2.2.2]cryptand or 18-crown-6 in toluene was demonstrated. This indicates a high affinity for fluoride ions, which is a significant property for bidentate Lewis acids . Although not directly related to "(4-Fluoro-benzenesulfonyl)-acetic acid", these findings provide insight into the potential reactivity of fluorinated benzenesulfonyl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite distinct due to the electronegative nature of fluorine. The compounds discussed in the papers, such as o-(Fluorosilyl)(dimesitylboryl)benzenes, are colorless crystals, which suggests a certain degree of purity and stability. The fluoride ion affinities of these compounds were evaluated, indicating their potential use in applications that require fluoride ion capture . The molecular docking studies of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate suggest its potential as a new inhibitor of hepatitis B, with nanomolar inhibitory activity demonstrated in vitro . This highlights the importance of understanding the physical and chemical properties of such compounds for their application in medicinal chemistry.

Scientific Research Applications

Environmental Degradation and Water Treatment

Research on compounds like acetaminophen and 2,4-dichlorophenoxyacetic acid, which share functional groups or structural similarities with (4-Fluoro-benzenesulfonyl)-acetic acid, emphasizes the importance of advanced oxidation processes (AOPs) in environmental degradation. AOPs are effective in degrading recalcitrant compounds in water, leading to various by-products and elucidating degradation pathways through computational methods (Qutob et al., 2022). Similarly, the study of herbicide toxicity, like that of 2,4-D, has advanced, highlighting the impact of pesticides on ecosystems and the need for monitoring their environmental fate and biotoxic effects (Zuanazzi et al., 2020).

Organic Synthesis and Chemical Intermediates

The synthesis of related fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, underscores the relevance of fluoro-benzenesulfonyl derivatives in organic synthesis. Efficient synthetic routes with minimal by-products and environmental impact are crucial (Qiu et al., 2009). This aligns with the broader interest in developing green chemistry processes for industrial applications.

Wastewater Disinfection

Peracetic acid, closely related in functionality to acetic acid derivatives, is utilized for wastewater disinfection due to its broad-spectrum antimicrobial activity. It represents an environmentally friendly alternative to traditional disinfectants, although its application raises concerns about the increase of organic content and potential microbial regrowth in effluents (Kitis, 2004).

Biotechnological Applications

The study of acetic acid in yeast research reveals its dual role as a metabolic by-product and a substrate in various industrial processes. High levels of acetic acid can induce cell death, influencing yeast strain development for biotechnological applications (Chaves et al., 2021).

Corrosion Inhibition

The use of organic acids, including acetic and formic acids, as corrosion inhibitors in industrial cleaning highlights the chemical's role in protecting metals in acidic solutions. Organic molecules containing heteroatoms like oxygen and nitrogen can adsorb onto metal surfaces, reducing corrosion rates and offering a more economical and environmentally friendly alternative to traditional inhibitors (Goyal et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, 4-Fluorobenzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-(4-fluorophenyl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEDGBAZGURHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276306
Record name (4-Fluoro-benzenesulfonyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-benzenesulfonyl)-acetic acid

CAS RN

383-38-0
Record name (4-Fluoro-benzenesulfonyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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